

# AZD1981's effect on liver function tests in preclinical models

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: AZD1981

Cat. No.: B1665938

[Get Quote](#)

## AZD1981 Preclinical Liver Function Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with guidance on assessing the effects of **AZD1981** on liver function in preclinical models. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

### Frequently Asked Questions (FAQs)

Q1: What is the known effect of **AZD1981** on liver function from clinical studies?

A1: In clinical trials, a small percentage of human subjects treated with **AZD1981** experienced elevations in alanine aminotransferase (ALT) and aspartate aminotransferase (AST) without a concurrent increase in total bilirubin.<sup>[1]</sup> These changes in liver function tests (LFTs) appeared to be dose-responsive, with a higher incidence in the 400mg twice-daily dose group (2-3% of subjects) compared to placebo.<sup>[1]</sup> Importantly, in all reported cases, the transaminase levels returned to baseline after the cessation of **AZD1981** dosing.<sup>[1]</sup> One clinical study reported a case of a hypersensitivity reaction associated with fever, rash, eosinophilia, and elevated liver function tests.

Q2: Have long-term preclinical safety studies been conducted for **AZD1981**?

A2: Yes, preclinical safety studies of up to 12 months in duration have been performed.<sup>[1]</sup> However, the specific quantitative results of liver function tests from these studies are not publicly available.

Q3: What is the mechanism of action of **AZD1981**?

A3: **AZD1981** is a potent and selective antagonist of the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTh2), also known as the prostaglandin D2 receptor 2 (DP2).<sup>[1][2]</sup> By blocking this receptor, **AZD1981** inhibits the chemotaxis and activation of key inflammatory cells involved in type 2 inflammation, such as eosinophils, basophils, and Th2 lymphocytes.<sup>[3]</sup>

Q4: Are there known drug-drug interactions with **AZD1981** that could affect liver function?

A4: **AZD1981** has been shown to be a weak inhibitor of CYP2C9, OATP1B1, and UGT1A1, and an inducer of CYP3A4 in vitro.<sup>[1]</sup> At high doses (>400mg twice daily), it has been observed to increase the plasma exposure of substrates for CYP2C9 (e.g., warfarin) and OATP1B1 (e.g., pravastatin), and decrease the exposure of a CYP3A4 substrate (e.g., midazolam).<sup>[1]</sup> These interactions could potentially contribute to altered liver function, especially when co-administered with other compounds metabolized through these pathways.

## Troubleshooting Guide for Unexpected Liver Function Test Results

Issue 1: Elevated ALT and/or AST levels are observed in a preclinical model treated with **AZD1981**.

Possible Cause	Troubleshooting Steps
Direct Hepatotoxicity	<p>1. Dose-Response Assessment: Determine if the elevation is dose-dependent by testing a range of AZD1981 concentrations. 2. Histopathology: Conduct a histopathological examination of liver tissue to identify any cellular damage, necrosis, or inflammation. 3. Mechanism of Injury: Investigate potential mechanisms, such as mitochondrial toxicity or reactive metabolite formation.</p>
Idiosyncratic Drug-Induced Liver Injury (DILI)	<p>1. Immune Response: In appropriate models, assess for markers of immune activation (e.g., cytokines, immune cell infiltration in the liver). 2. Genetic Predisposition: If using different strains of animals, check for strain-specific responses.</p>
Confounding Factors	<p>1. Vehicle Effects: Ensure the vehicle used to dissolve AZD1981 is not causing liver enzyme elevations. Run a vehicle-only control group. 2. Underlying Health Status: Confirm that the animals were healthy at the start of the study and free from infections that could affect liver function.</p>
Measurement Error	<p>1. Sample Quality: Ensure blood samples were collected and processed correctly to avoid hemolysis, which can falsely elevate AST levels. 2. Assay Validation: Verify the accuracy and precision of the ALT/AST assay being used.</p>

Issue 2: No significant changes in liver function tests are observed, contrary to expectations.

Possible Cause	Troubleshooting Steps
Species-Specific Differences	1. Metabolic Profile: Confirm that the preclinical species being used metabolizes AZD1981 in a way that is relevant to humans. 2. Receptor Homology: Ensure that the CRTh2 receptor in the animal model has sufficient homology to the human receptor for AZD1981 to have a comparable effect.
Insufficient Dose or Exposure	1. Pharmacokinetics: Measure the plasma concentration of AZD1981 to confirm that adequate exposure is being achieved. 2. Dose Escalation: Consider conducting a dose-escalation study to identify a pharmacologically active dose.
Timing of Measurement	1. Time Course Study: Collect samples at multiple time points after dosing to capture the peak of any potential liver enzyme elevation.

## Data Presentation

As specific quantitative data from preclinical studies of **AZD1981** are not publicly available, the following table presents a hypothetical example of how to structure liver function test data from a 28-day repeat-dose toxicity study in rats.

Table 1: Hypothetical Mean Serum Chemistry Values in Rats Treated with **AZD1981** for 28 Days

Parameter	Control (Vehicle)	AZD1981 (Low Dose)	AZD1981 (Mid Dose)	AZD1981 (High Dose)
ALT (U/L)	45 ± 8	50 ± 10	75 ± 15	150 ± 30**
AST (U/L)	90 ± 12	95 ± 15	130 ± 20	250 ± 45**
ALP (U/L)	200 ± 30	210 ± 35	220 ± 40	230 ± 42
Total Bilirubin (mg/dL)	0.2 ± 0.05	0.22 ± 0.06	0.25 ± 0.07	0.28 ± 0.08

Data are presented as mean ± standard deviation.

Statistical significance is denoted by \*p<0.05 and \*\*p<0.01 compared to the control group.

This data is for illustrative purposes only.

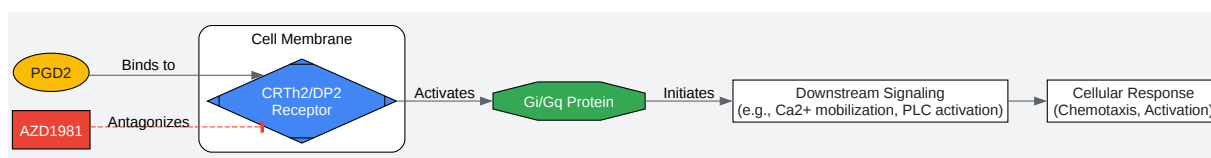
## Experimental Protocols

### Protocol 1: Assessment of Liver Function in a 28-Day Rodent Toxicity Study

- Animal Model: Male and female Sprague-Dawley rats (8-10 weeks old).
- Groups:
  - Group 1: Vehicle control (e.g., 0.5% methylcellulose in water)
  - Group 2: **AZD1981** - Low dose

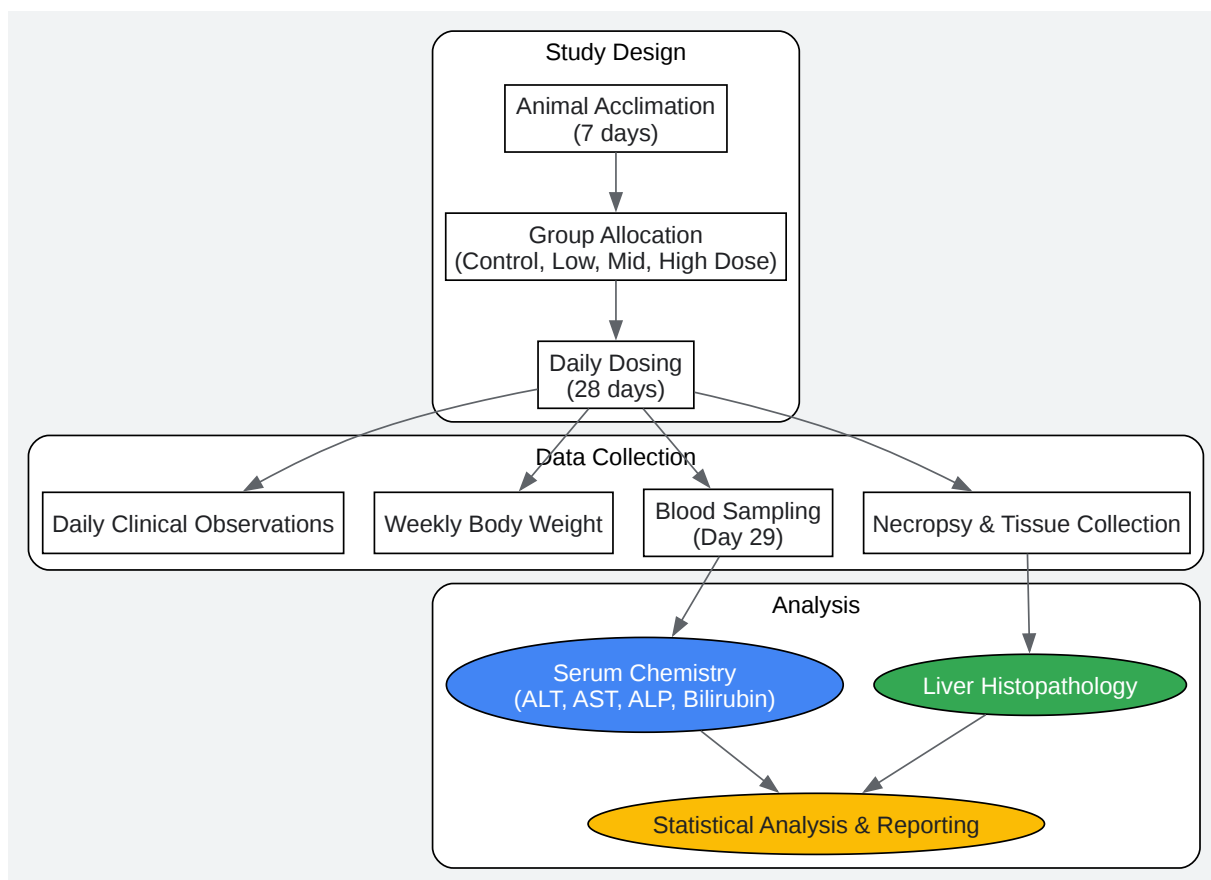
- Group 3: **AZD1981** - Mid dose
- Group 4: **AZD1981** - High dose
- Dosing: Oral gavage, once daily for 28 consecutive days.
- Blood Sampling: Blood is collected via the tail vein or retro-orbital sinus on day 0 (baseline) and at termination (day 29).
- Biochemical Analysis: Serum is separated by centrifugation and analyzed for ALT, AST, alkaline phosphatase (ALP), and total bilirubin using a validated clinical chemistry analyzer.
- Histopathology: At termination, the liver is collected, weighed, and fixed in 10% neutral buffered formalin. Tissues are then processed, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E) for microscopic examination.

## Mandatory Visualizations



[Click to download full resolution via product page](#)

Caption: **AZD1981** blocks the PGD2-mediated activation of the CRTh2 receptor.



[Click to download full resolution via product page](#)

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [openinnovation.astrazeneca.com](https://openinnovation.astrazeneca.com) [[openinnovation.astrazeneca.com](https://openinnovation.astrazeneca.com)]
- 2. [selleckchem.com](https://selleckchem.com) [[selleckchem.com](https://selleckchem.com)]
- 3. Efficacy of an oral CRTH2 antagonist (AZD1981) in the treatment of chronic rhinosinusitis with nasal polyps in adults: A randomized controlled clinical trial - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- To cite this document: BenchChem. [AZD1981's effect on liver function tests in preclinical models]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1665938#azd1981-s-effect-on-liver-function-tests-in-preclinical-models>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)